- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

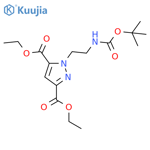

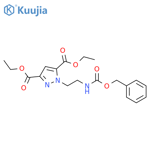

Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

![ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure](https://it.kuujia.com/scimg/cas/951626-95-2x500.png)

951626-95-2 structure

Nome del prodotto:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Numero CAS:951626-95-2

MF:C9H11N3O3

MW:209.201941728592

MDL:MFCD09832110

CID:1001461

PubChem ID:42873667

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER

- AK113708

- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER

- RNMVWTOANIAUAU-UHFFFAOYSA-N

- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PP1543

- PB31395

- AX8149624

- Z5395

- ST24030623

- BB 0258522

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat

- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)

- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate

- CS-0040200

- DTXSID90655341

- SY112263

- AKOS016009821

- MFCD09832110

- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- 951626-95-2

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate

- DS-2778

- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE

- DA-00266

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate

- SCHEMBL2520510

-

- MDL: MFCD09832110

- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)

- Chiave InChI: RNMVWTOANIAUAU-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C2C(NCCN2N=1)=O)OCC

Proprietà calcolate

- Massa esatta: 209.08000

- Massa monoisotopica: 209.08004122g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 3

- Complessità: 282

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.2

- XLogP3: 0.1

Proprietà sperimentali

- PSA: 73.22000

- LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Condizioni di conservazione:Sealed in dry,Room Temperature

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296884-5g |

4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 5g |

$1200 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1197012-5g |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 5g |

$385 | 2024-07-20 | |

| eNovation Chemicals LLC | D586992-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

$865 | 2024-07-21 | |

| Chemenu | CM126440-10g |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 10g |

$*** | 2023-03-29 | |

| abcr | AB436510-1 g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; . |

951626-95-2 | 95% | 1g |

€459.50 | 2023-04-23 | |

| Alichem | A099001941-10g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 10g |

$1780.80 | 2023-08-31 | |

| TRC | E945968-10mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 10mg |

$ 70.00 | 2022-06-02 | ||

| TRC | E945968-100mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 100mg |

$ 340.00 | 2022-06-02 | ||

| Chemenu | CM126440-250mg |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120734-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

¥ 8,712.00 | 2023-04-12 |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Riferimento

- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

Riferimento

- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

Riferimento

- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

1.2 -

1.2 -

Riferimento

- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

Riferimento

- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt

Riferimento

- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C

Riferimento

- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

Riferimento

- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

Riferimento

- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

Riferimento

- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

Riferimento

- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

Riferimento

- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

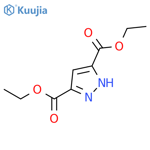

- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester

- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)

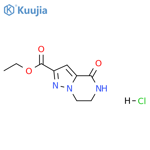

- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)

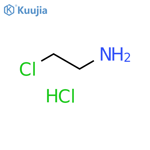

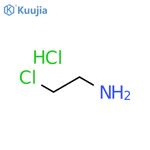

- 2-chloroethan-1-amine hydrochloride

- Diethyl 1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Letteratura correlata

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Prodotti correlati

- 1826008-03-0((R)-TERT-BUTYL 4-HYDROXY-6-METHYL-5,6-DIHYDROPYRIDO[3,4-D]PYRIMIDINE-7(8H)-CARBOXYLATE)

- 2385935-19-1(Benzoic acid, 5-chloro-3-fluoro-2-formyl-)

- 2680774-34-7(4-acetamidopyrazolo1,5-a1,3,5triazine-7-carboxylic acid)

- 1312942-16-7([2-(propan-2-yl)pyrimidin-5-yl]boronic acid)

- 1315368-86-5(1-cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride)

- 1227562-02-8(2-bromo-5-fluoropyridine-3-carbaldehyde)

- 1052542-41-2(4-(1,3-thiazol-2-yl)aniline hydrochloride)

- 2171158-07-7((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid)

- 380434-51-5((2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)

- 2349423-80-7(tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):173.0/683.0

atkchemica

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta